1-(Pyrimidin-4-yl)ethanone
Overview
Description
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .
Pharmacokinetics
The pharmacokinetic properties of 1-(Pyrimidin-4-yl)ethanone include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s logP values indicate moderate lipophilicity, which can influence absorption and distribution . Its water solubility is classified as very soluble, which can affect its bioavailability .
Result of Action
Some synthesized heterocyclic compounds, which could include this compound, have shown antimicrobial and in vitro anticancer activity .
Biochemical Analysis
Biochemical Properties
1-(Pyrimidin-4-yl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with ROS1 kinase, a receptor tyrosine kinase involved in cell proliferation and survival . The interaction between this compound and ROS1 kinase results in the inhibition of the kinase’s activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, it can inhibit cell proliferation and induce apoptosis by targeting ROS1 kinase . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in the overall cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ROS1 kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts the signaling pathways that promote cell proliferation and survival . Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on ROS1 kinase and other cellular targets, leading to sustained changes in cellular function
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied at various dosages. At lower doses, the compound has been shown to effectively inhibit ROS1 kinase activity and reduce tumor growth in cancer models . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in pyrimidine metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of this compound on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues may also be influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
This compound has been observed to localize to specific subcellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in these compartments .
Preparation Methods
1-(Pyrimidin-4-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of pyrimidine with acetaldehyde in the presence of a strong acid such as sulfuric acid. The reaction mixture is typically cooled to maintain a low temperature, and the product is purified using column chromatography . Another method involves the use of tert-butyl hydroperoxide and ferrous sulfate as reagents, with the reaction carried out in dichloromethane .
Chemical Reactions Analysis
1-(Pyrimidin-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, forming 1-(pyrimidin-4-yl)ethanol.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Pyrimidin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Comparison with Similar Compounds
1-(Pyrimidin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)ethanone: This compound has a pyridine ring instead of a pyrimidine ring, which affects its chemical reactivity and biological activity.
1-(6-Methylpyrimidin-4-yl)ethanone: The presence of a methyl group at the 6-position of the pyrimidine ring can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-pyrimidin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKADDSUUBRMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337040 | |
Record name | 1-(Pyrimidin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39870-05-8 | |
Record name | 1-(4-Pyrimidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39870-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrimidin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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